

Sargentol (N2): A Technical and Historical Guide to a Controversial Endodontic Material

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Compound of Interest

Compound Name: Sargentol

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Executive Summary

Sargentol, more commonly known by its formulation name N2, is a paraformaldehyde-containing root canal sealer that has been the subject of significant debate within the dental community for decades. Developed in the 1950s by Dr. Angelo Sargenti, it was introduced as a simplified and cost-effective alternative to conventional endodontic techniques. Proponents have lauded its ease of use and purported high success rates, while opponents have raised serious concerns regarding the cytotoxicity and potential for systemic effects of its primary active ingredient, formaldehyde. This document provides an in-depth technical and historical overview of **Sargentol** (N2), presenting available quantitative data, detailing experimental protocols for its evaluation, and illustrating its proposed mechanism of action.

Discovery and History

The development of the N2 root canal filling material was pioneered by the Swiss dentist Dr. Angelo Sargenti in 1954.^[1] At a time when endodontic treatments were often associated with high failure rates, the "Sargenti technique" was introduced as a more accessible and predictable alternative for general dental practitioners. The conceptual basis for the inclusion of paraformaldehyde, the solid polymer of formaldehyde, stemmed from the research of Balint Orban, who investigated the effects of formaldehyde on dental pulp tissue.^[1] Orban's studies suggested that low concentrations of formaldehyde could induce dentin formation, while higher concentrations led to tissue inflammation.^[1] Based on these findings, Sargenti and Richter

formulated N2 with the intention of utilizing the antimicrobial and tissue-fixing properties of formaldehyde to sterilize the root canal system.[1]

The use of N2 gained popularity in the 1970s but was met with significant controversy.[2] Major dental organizations, including the American Association of Endodontists (AAE), have since taken a strong stance against its use, citing extensive scientific evidence of its potential to cause irreversible tissue damage. Despite this, the material has continued to be used by some practitioners globally.

Composition and Formulations

N2 is a zinc oxide-eugenol based cement. The composition can vary slightly between different products marketed under the N2 name or as "Sargenti pastes." A commonly cited formulation is presented below.

Table 1: Composition of a Typical N2 Formulation

Component	Percentage (%)	Function
Powder		
Zinc Oxide	64.50	Base cement material
Paraformaldehyde	5.71	Antimicrobial and tissue-fixing agent
Bismuth Nitrate	14.90	Radiopacifier
Bismuth Carbonate	9.93	Radiopacifier
Titanium Oxide	4.67	Radiopacifier, pigment
Zinc Stearate	0.074	Plasticizer
Ferric Oxide	0.040	Pigment
Liquid		
Eugenol	77.0	Reacts with zinc oxide to form cement, obtundent
Peanut Oil	20.0	Plasticizer
Rose Oil	1.8	Scent
Lavender Oil	1.2	Scent

Quantitative Data

Formaldehyde Release

One of the primary concerns with N2 is the release of formaldehyde from the paraformaldehyde component. The amount of formaldehyde released can vary depending on the specific formulation and experimental conditions.

Table 2: Formaldehyde Release from N2 and Other Endodontic Sealers

Sealer	Formaldehyde Release ($\mu\text{g}/\text{mg}$ of material)	Study
N2	0.3 ± 0.1	Koch et al. (2001)
AH26	6.6 ± 2.5	Koch et al. (2001)
Amubarut	8.3 ± 1.0	Koch et al. (2001)

Note: The study by Koch et al. (2001) found a lower than expected release from N2, which may be attributable to the specific experimental conditions.

Cytotoxicity

Numerous in vitro studies have demonstrated the cytotoxic effects of N2 on various cell lines.

Table 3: Comparative Cytotoxicity of N2 and Other Endodontic Sealers

Sealer	Cell Line	Assay	Result	Study
N2	Human Periodontal Ligament (PDL) cells, V79 cells	Tetrazolium bromide reduction assay	Highest cytotoxicity among tested sealers	Pascon et al. (2009)
Endomethasone	Human PDL cells, V79 cells	Tetrazolium bromide reduction assay	High cytotoxicity	Pascon et al. (2009)
AH26	Human PDL cells, V79 cells	Tetrazolium bromide reduction assay	Moderate cytotoxicity	Pascon et al. (2009)
AH Plus	Human PDL cells, V79 cells	Tetrazolium bromide reduction assay	Low cytotoxicity	Pascon et al. (2009)
Sealapex	Human PDL cells, V79 cells	Tetrazolium bromide reduction assay	Lowest cytotoxicity among tested sealers	Pascon et al. (2009)

Clinical Success Rates

A significant point of contention is the clinical success rate of the Sargenti technique. Proponents claim high success rates, while opponents argue these are not substantiated by rigorous, controlled clinical trials. A retrospective study on N2-treated teeth with open apical foramen showed an overall apexification success rate of 85.3%. However, a direct, prospective, randomized controlled clinical trial comparing the success rates of the Sargenti technique with modern conventional endodontic techniques could not be identified in the scientific literature. Conventional root canal therapy, when properly performed and restored, has a reported long-term success rate of up to 97%.

Mechanism of Action

The primary mechanism of action of N2 is attributed to the effects of formaldehyde released from the paraformaldehyde.

Antimicrobial Action

Formaldehyde is a potent, non-specific antimicrobial agent that kills bacteria and fungi by denaturing their proteins and nucleic acids. This is intended to sterilize the root canal system, even in cases where complete mechanical debridement is not achieved.

Tissue Fixation

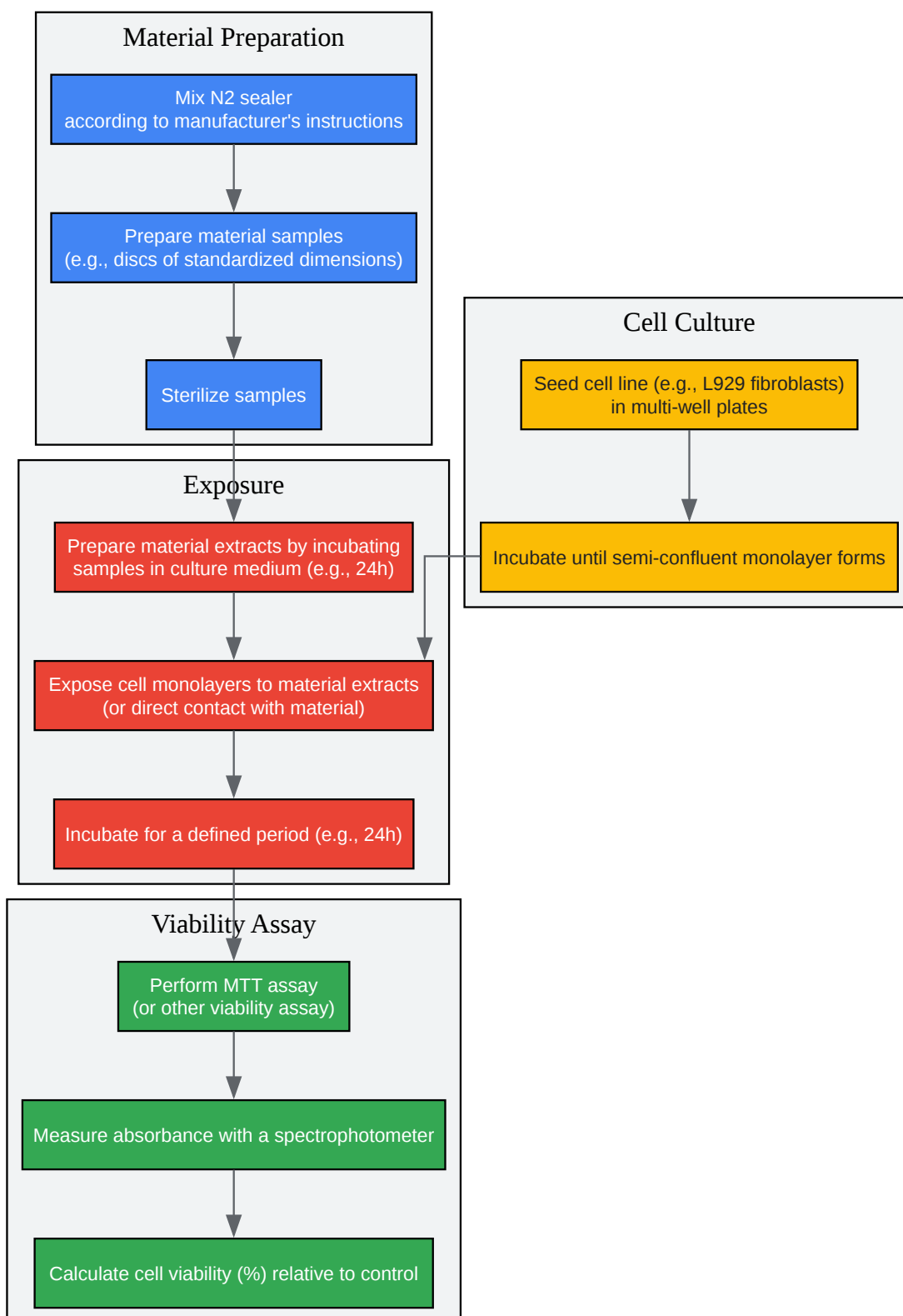
Formaldehyde is a well-known tissue fixative. Its proposed action in the root canal is to "fix" or denature any remaining pulp tissue, rendering it inert and preventing its breakdown into inflammatory byproducts. This process involves the cross-linking of proteins, primarily through reactions with the amino groups of amino acid residues like lysine.

Caption: Proposed mechanism of formaldehyde-induced tissue fixation in the root canal.

Experimental Protocols

In Vitro Cytotoxicity Testing (ISO 10993-5)

A standard method to evaluate the cytotoxicity of dental materials like N2 is based on the ISO 10993-5 guidelines.



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Caption: A generalized workflow for in vitro cytotoxicity testing of N2 sealer.

Methodology:

- **Material Preparation:** N2 sealer is mixed according to the manufacturer's instructions. Samples of a standardized size and surface area are prepared and sterilized.
- **Cell Culture:** A suitable cell line, such as L929 mouse fibroblasts, is cultured in multi-well plates until a semi-confluent monolayer is formed.
- **Extract Preparation:** The N2 samples are incubated in a culture medium for a specified period (e.g., 24 hours) to create an extract of leachable components.
- **Cell Exposure:** The culture medium on the cell monolayers is replaced with the material extract. A negative control (fresh culture medium) and a positive control (a known cytotoxic substance) are also included.
- **Incubation:** The cells are incubated with the extracts for a defined period (e.g., 24 hours).
- **Viability Assessment:** A quantitative assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is performed to assess cell viability. This colorimetric assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.
- **Data Analysis:** The absorbance is read using a spectrophotometer, and the percentage of cell viability is calculated relative to the negative control.

Histological Analysis of Periapical Tissues

Animal studies are often used to evaluate the in vivo tissue response to endodontic materials.

Methodology:

- **Animal Model:** A suitable animal model, such as dogs or monkeys, is selected.
- **Surgical Procedure:** Under general anesthesia, the teeth of the animals are accessed, and the pulps are extirpated. The root canals are then filled with N2 sealer. A control group with a conventional sealer is typically included.

- **Post-operative Period:** The animals are monitored for a predetermined period (e.g., 6 months or 1 year).
- **Tissue Harvesting:** At the end of the study period, the animals are euthanized, and the teeth and surrounding jawbone are dissected.
- **Histological Processing:** The tissue blocks are fixed in 10% neutral buffered formalin, decalcified, and then processed for paraffin embedding.
- **Sectioning and Staining:** Thin sections (e.g., 5-7 μm) are cut from the paraffin blocks and stained with hematoxylin and eosin (H&E) for microscopic examination.
- **Microscopic Evaluation:** A pathologist evaluates the sections for various parameters, including the presence and severity of inflammation, the presence of a fibrous capsule, evidence of tissue necrosis, and the apposition of new hard tissue.

The Controversy and Current Status

The primary controversy surrounding **Sargentol** (N2) revolves around the use of paraformaldehyde. The American Association of Endodontists has stated that paraformaldehyde-containing materials can cause irreversible damage to tissues, including bone and nerve destruction. There are numerous case reports in the literature of severe complications, such as paresthesia, following the extrusion of N2 into the periapical tissues.

Proponents of the Sargenti technique argue that when used correctly and contained within the root canal, the material is safe and effective. They claim that the low concentration of formaldehyde released is sufficient for its antimicrobial and tissue-fixing effects without causing significant systemic toxicity.

Currently, the use of paraformaldehyde-containing root canal sealers is not approved by the U.S. Food and Drug Administration (FDA) and is considered below the standard of care in the United States and many other countries. However, it is still in use in some parts of the world.

Conclusion

Sargentol (N2) represents a significant chapter in the history of endodontics, offering a simplified approach that sparked a long-standing and ongoing debate. While its formulation is

based on the antimicrobial and tissue-fixing properties of formaldehyde, the inherent cytotoxicity of this compound has led to its condemnation by major dental organizations. The available scientific literature, particularly in vitro studies, consistently demonstrates the cytotoxic potential of N2. Although proponents claim high clinical success rates, there is a notable lack of high-level clinical evidence, such as randomized controlled trials, to support these claims in comparison to modern, conventional endodontic techniques. For researchers and drug development professionals, the story of **Sargentol** serves as a compelling case study in the complex interplay between clinical efficacy, material biocompatibility, and the evolution of standards of care in medicine and dentistry.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com